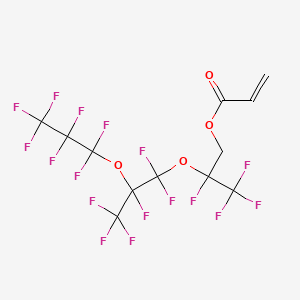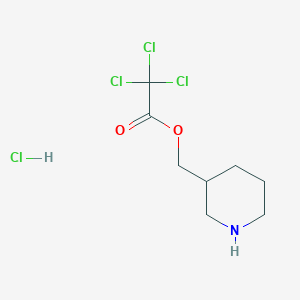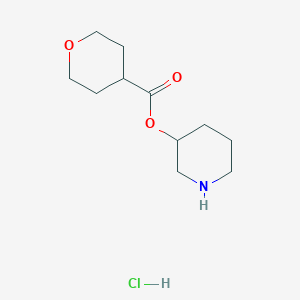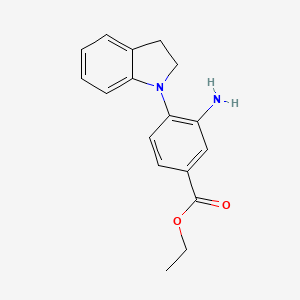![molecular formula C17H28ClNO B1397314 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220019-63-5](/img/structure/B1397314.png)
2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
“2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride”, also known as RTI-371, is a chemical compound used in various scientific experiments. It has a CAS Number of 1185302-26-4 and a molecular weight of 297.87 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H27NO.ClH/c1-17(2,3)14-7-9-16(10-8-14)19-13-11-15-6-4-5-12-18-15;/h7-10,15,18H,4-6,11-13H2,1-3H3;1H . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- 2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride and similar compounds are utilized in the synthesis of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates. These acrylates are then copolymerized with styrene in solution with radical initiation, demonstrating the chemical's role in polymer science (Reddy et al., 2021).
Synthesis of Biological Active Alkaloids
- The compound is used in the enantioselective synthesis of biologically active alkaloids such as sedridine and coniine. This demonstrates its role as a versatile chiral building block in medicinal chemistry (Passarella et al., 2005).
Key Intermediate in Medicinal Synthesis
- It acts as a key intermediate in the synthesis of medicinal compounds like Vandetanib, an important drug in cancer treatment. This highlights its significance in drug development and pharmaceuticals (Wang et al., 2015).
Synthesis of Piperidine Alkaloids
- The compound is utilized in the synthesis of enantiomers of piperidine alkaloids such as dumetorine and epidihydropinidine, showcasing its utility in the production of complex organic molecules (Passarella et al., 2009).
Application in Polymerization Reactions
- Its derivatives are used in copolymerization reactions, contributing to the development of new materials with unique properties (Kharas et al., 2016).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, altering their conformation and activity. This interaction can lead to the modulation of enzyme activity, either inhibiting or activating them, depending on the nature of the interaction . The compound’s ability to interact with these biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors on the cell surface, leading to changes in downstream signaling events . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These changes in cellular processes can have significant implications for cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to changes in its activity and effects on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, depending on its stability and degradation rate . Understanding these temporal effects is crucial for accurately interpreting experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that can have different biological activities . Understanding these metabolic pathways is essential for predicting the compound’s effects on cellular processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . These factors influence the compound’s localization and accumulation, which are crucial for its biological activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-17(2,3)15-9-4-5-10-16(15)19-13-11-14-8-6-7-12-18-14;/h4-5,9-10,14,18H,6-8,11-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLORSZSLXCEKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-63-5 | |
| Record name | Piperidine, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B1397234.png)
![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)

![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)



![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397246.png)
![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397247.png)
![Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate](/img/structure/B1397252.png)

